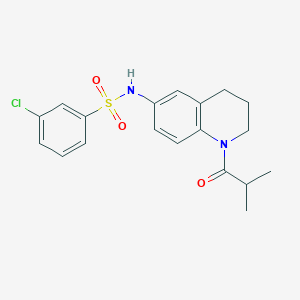

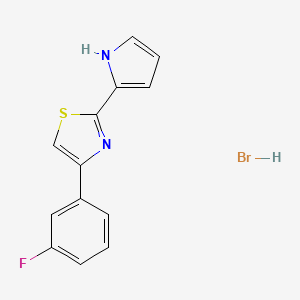

![molecular formula C9H18O2 B2546905 [2-(Propan-2-yl)oxan-4-yl]methanol CAS No. 1461707-44-7](/img/structure/B2546905.png)

[2-(Propan-2-yl)oxan-4-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the addition of alcohols to butenolides under irradiation, as described in the photocatalyzed addition of alcohols to 5-substituted 2,5-dihydrofuran-2-ones. This process is regiospecific and highly stereocontrolled, leading to the formation of photoadducts with methanol . Although “[2-(Propan-2-yl)oxan-4-yl]methanol” is not specifically mentioned, the principles of regiospecific addition and stereocontrol are relevant to its potential synthesis.

Molecular Structure Analysis

The molecular structure of alcohols like methanol and propan-2-ol is characterized by the presence of a hydroxyl group, which is key to their reactivity and interactions. In the context of clathrate hydrate formation, methanol is known to hydrogen bond to water, which is an important aspect of its molecular structure and reactivity .

Chemical Reactions Analysis

Methanol's ability to hydrogen bond to water is significant in its role as a thermodynamic inhibitor of clathrate hydrate formation. The competitive binding of methanol and propane for water suggests that methanol's hydroxyl hydrogen is donated to water, inhibiting the interaction between water and propane . This is a specific example of how the molecular structure of methanol influences its chemical reactivity.

Physical and Chemical Properties Analysis

The physical properties of alcohols are influenced by their ability to form hydrogen bonds. For instance, the excess molar volumes and viscosities of binary mixtures of alcohols, including methanol and propan-2-ol, have been studied, providing data on densities and viscosities at 298.15 K and atmospheric pressure . These properties are indicative of the association between alcohol molecules and between alcohol and other compounds like 4-methylpyridine. Additionally, the structural study of molecular models of liquid methanol, ethanol, and 1-propanol reveals the importance of hydrogen bonding in the formation of molecular aggregates .

科学的研究の応用

Methanol in Scientific Research

Toxicokinetics of Methanol Exposure

Research on the toxicokinetics of methanol has provided insights into its metabolism and effects on human health. Studies have shown that methanol's toxicity is primarily due to its metabolism into toxic metabolites such as formaldehyde and formic acid, which can cause metabolic acidosis, ocular toxicity, and neurological damage. The relative uptake of methanol during exposure and its distribution in biological fluids like blood, urine, and saliva have been studied to understand its kinetics and potential for causing health issues (Ernstgård, Shibata, & Johanson, 2005).

Clinical Management of Methanol Poisoning

The clinical management of methanol poisoning involves prompt diagnosis and the administration of antidotes to prevent the formation of toxic metabolites. Fomepizole, an inhibitor of alcohol dehydrogenase, has been evaluated for its effectiveness in treating methanol poisoning, demonstrating its ability to inhibit the formation of toxic metabolites and facilitate the resolution of metabolic acidosis. This therapeutic approach has shown promise in preserving visual acuity and preventing death from methanol toxicity (Brent et al., 2001).

Safety and Hazards

The safety information for “[2-(Propan-2-yl)oxan-4-yl]methanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

(2-propan-2-yloxan-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)9-5-8(6-10)3-4-11-9/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOJKZIRFDRORU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(CCO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

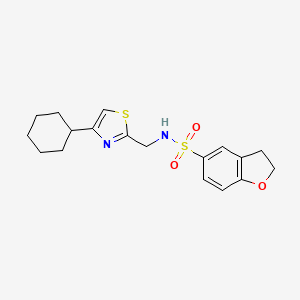

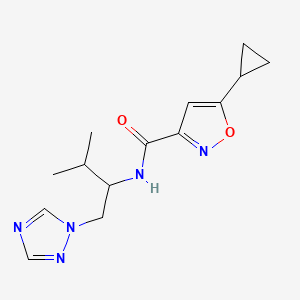

![5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2546823.png)

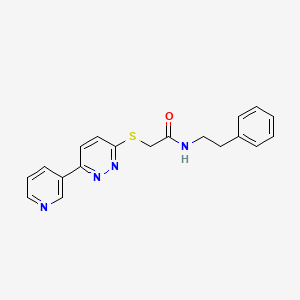

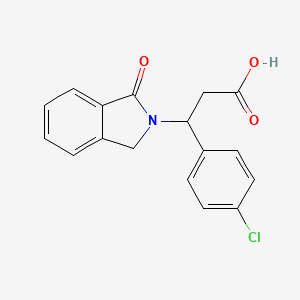

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)

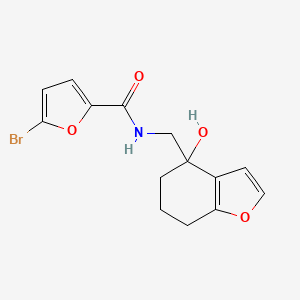

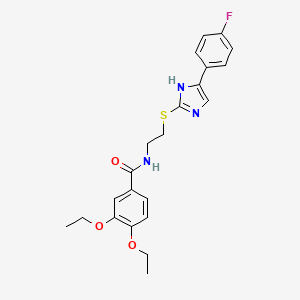

![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)

![3-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2546832.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2546839.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)